[(5-Bromothiophen-2-yl)methyl](ethyl)methylamine [(5-Bromothiophen-2-yl)methyl](ethyl)methylamine
Brand Name: Vulcanchem
CAS No.: 1248479-69-7
VCID: VC2704436
InChI: InChI=1S/C8H12BrNS/c1-3-10(2)6-7-4-5-8(9)11-7/h4-5H,3,6H2,1-2H3
SMILES: CCN(C)CC1=CC=C(S1)Br
Molecular Formula: C8H12BrNS
Molecular Weight: 234.16 g/mol

[(5-Bromothiophen-2-yl)methyl](ethyl)methylamine

CAS No.: 1248479-69-7

Cat. No.: VC2704436

Molecular Formula: C8H12BrNS

Molecular Weight: 234.16 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromothiophen-2-yl)methyl](ethyl)methylamine - 1248479-69-7

Specification

CAS No. 1248479-69-7
Molecular Formula C8H12BrNS
Molecular Weight 234.16 g/mol
IUPAC Name N-[(5-bromothiophen-2-yl)methyl]-N-methylethanamine
Standard InChI InChI=1S/C8H12BrNS/c1-3-10(2)6-7-4-5-8(9)11-7/h4-5H,3,6H2,1-2H3
Standard InChI Key WPOZXZFVZLNCKW-UHFFFAOYSA-N
SMILES CCN(C)CC1=CC=C(S1)Br
Canonical SMILES CCN(C)CC1=CC=C(S1)Br

Introduction

Chemical Properties and Structure

Molecular Identity

(5-Bromothiophen-2-yl)methylmethylamine has a molecular formula of C8H12BrNS. The IUPAC name for this compound is N-ethyl-N-methyl-1-(5-bromothiophen-2-yl)methanamine, which describes its structural components: a brominated thiophene connected to a nitrogen bearing ethyl and methyl substituents.

The compound's structure can be broken down into several key components:

  • A thiophene ring (C4H3S) with bromine at position 5

  • A methylene (-CH2-) linker at position 2

  • A tertiary amine with ethyl (-CH2CH3) and methyl (-CH3) substituents

Physical Properties

Based on structural analysis and comparison with similar compounds, (5-Bromothiophen-2-yl)methylmethylamine would likely exhibit the following physical properties:

PropertyExpected ValueBasis for Estimation
Molecular Weight232.16 g/molCalculated from molecular formula
Physical StatePale yellow liquid or oil at room temperatureBased on similar thiophene derivatives
Boiling Point230-250°C (at atmospheric pressure)Estimated from structural components
Melting PointBelow room temperatureBased on similar tertiary amines
SolubilitySoluble in organic solvents; limited water solubilityDue to balance of polar and non-polar groups
Log P2.5-3.0Indicating moderate lipophilicity
pKa8-9 (for the tertiary amine)Typical for tertiary amines

These properties would influence the compound's behavior in chemical reactions, purification methods, and potential biological interactions.

Spectroscopic Characteristics

The spectroscopic profile of (5-Bromothiophen-2-yl)methylmethylamine would likely include the following characteristics:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would show:

  • Thiophene protons (2 signals) at approximately δ 6.8-7.2 ppm

  • Methylene bridge protons at approximately δ 3.4-3.6 ppm

  • N-methyl protons at approximately δ 2.2-2.4 ppm

  • N-ethyl protons as a quartet and triplet at approximately δ 2.4-2.6 and 1.0-1.2 ppm, respectively

13C NMR would display approximately 8 distinct carbon signals, including the thiophene carbons (4 signals), the methylene bridge carbon, the N-methyl carbon, and the two N-ethyl carbons.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • C-H stretching (2800-3100 cm-1)

  • C=C stretching from thiophene (1400-1600 cm-1)

  • C-N stretching (1200-1350 cm-1)

  • C-Br stretching (550-650 cm-1)

  • C-S stretching (600-700 cm-1)

Synthesis Methods

Retrosynthetic Analysis

Several synthetic approaches could be employed to prepare (5-Bromothiophen-2-yl)methylmethylamine:

Synthetic ApproachKey IntermediateFinal Transformation
Sequential functionalization5-Bromothiophene-2-carbaldehydeReductive amination
N-Alkylation strategy(5-Bromothiophen-2-yl)methylamineSequential alkylation
Cross-coupling route2,5-DibromothiopheneSelective coupling followed by amination

Reductive Amination Approach

This approach would involve:

  • Preparation of 5-bromothiophene-2-carbaldehyde from thiophene via bromination and formylation

  • Reductive amination with ethylmethylamine using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)

The reaction proceeds through formation of an imine intermediate, followed by selective reduction of the C=N bond to form the desired amine product.

Sequential N-Alkylation Approach

Starting from (5-bromothiophen-2-yl)methylamine:

  • N-alkylation with methyl iodide in the presence of a base (e.g., K2CO3) to form the secondary amine

  • N-alkylation with ethyl iodide to form the tertiary amine

This approach requires careful control of reaction conditions to avoid quaternization of the nitrogen.

Reaction Conditions and Optimization

Critical factors affecting the synthesis of (5-Bromothiophen-2-yl)methylmethylamine include:

FactorOptimization StrategyImpact on Synthesis
TemperatureLower temperatures (0-25°C) for alkylation reactionsMinimizes over-alkylation and side reactions
Solvent choiceAprotic polar solvents (DMF, acetonitrile)Facilitates nucleophilic substitution reactions
Reaction timeMonitoring by TLC or HPLCPrevents degradation of sensitive intermediates
Order of additionSlow addition of alkylating agentsControls exothermic reactions and improves selectivity
PurificationColumn chromatography with amine-compatible conditionsAddresses challenges in purifying amine compounds

Chemical Reactivity

Reactive Sites and Their Chemistry

(5-Bromothiophen-2-yl)methylmethylamine contains several reactive sites that can participate in diverse chemical transformations:

Bromine-Carbon Bond

The bromine atom at the 5-position of the thiophene ring acts as an electrophilic site and can undergo various reactions:

  • Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

  • Halogen-metal exchange with organolithium reagents

  • Nucleophilic aromatic substitution (though less common for thiophenes)

Tertiary Amine Functionality

The tertiary amine nitrogen can engage in:

  • Quaternization reactions with alkyl halides

  • Oxidation to form N-oxides

  • Coordination with metal ions

  • Acid-base reactions forming ammonium salts

  • Elimination reactions under certain conditions

Thiophene Ring System

The thiophene ring itself can participate in:

  • Electrophilic aromatic substitution reactions (though influenced by the bromine)

  • Photooxidation reactions

  • Diels-Alder reactions (as a diene component)

  • Lithiation reactions at unsubstituted positions

ReagentReaction TypeExpected Product
ArB(OH)2, Pd catalyst, baseSuzuki coupling5-Aryl-substituted derivative
n-BuLi, then E+Lithium-halogen exchange5-Substituted derivative
H2O2 or m-CPBAOxidationN-oxide and/or thiophene S-oxide
HCl or TFAProtonationAmmonium salt
CH3I (excess)QuaternizationQuaternary ammonium salt
Reduction conditions (H2, Pd/C)HydrogenationPotential ring reduction products

Applications in Scientific Research

Synthetic Applications

As a functionalized building block, (5-Bromothiophen-2-yl)methylmethylamine offers several potential applications in synthetic chemistry:

Medicinal Chemistry

The compound could serve as a versatile intermediate in the synthesis of drug candidates. Thiophene-containing compounds have shown various pharmacological activities, including:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Antitumor activity

  • Neurological applications

Many successful drugs contain thiophene rings, including duloxetine (antidepressant), clopidogrel (antiplatelet), and tiagabine (anticonvulsant).

Diversity-Oriented Synthesis

The reactive bromine handle allows for diversification through various coupling reactions, enabling the creation of compound libraries for biological screening. This approach is valuable in drug discovery programs seeking novel bioactive molecules.

Materials Science Applications

(5-Bromothiophen-2-yl)methylmethylamine could find applications in materials science:

Conducting Polymers

Thiophene derivatives are widely used in the preparation of conducting polymers such as polythiophenes. The bromine functionality allows for polymerization through cross-coupling reactions, while the tertiary amine group could introduce additional properties such as:

  • Improved solubility in organic solvents

  • Enhanced processability

  • Modified electronic properties

  • Potential for pH-responsive behavior

Sensors and Probes

The compound's structural features might be exploited in the development of chemical sensors:

  • The tertiary amine could respond to pH changes or metal ions

  • The thiophene ring could participate in π-π stacking interactions with analytes

  • Incorporation into larger sensing platforms through the bromine functionality

Potential ApplicationStructural RationaleResearch Direction
Enzyme inhibitionTertiary amine as hydrogen bond acceptorStructure-activity relationship studies
Neurological agentsStructural similarity to neurotransmittersReceptor binding assays
Antimicrobial agentsLipophilic thiophene ring with bromineMicrobiological screening
Cancer therapeuticsPotential DNA intercalation propertiesCytotoxicity studies

Structure-Activity Relationship Analysis

Key Structural Features and Their Functions

Understanding the relationship between the structural components of (5-Bromothiophen-2-yl)methylmethylamine and their potential biological effects provides insights into possible modifications for enhancing specific activities:

Thiophene Ring

The thiophene heterocycle contributes:

  • Aromaticity and planarity

  • Lipophilicity

  • Bioisosterism (can replace benzene in bioactive molecules)

  • Unique electronic distribution due to the sulfur atom

Bromine Substituent

The bromine atom at the 5-position:

  • Increases lipophilicity

  • Provides steric bulk

  • Acts as a weak hydrogen bond acceptor

  • Can engage in halogen bonding with proteins

  • Alters the electronic distribution of the thiophene ring

Tertiary Amine Group

The N-ethyl-N-methyl amine functionality:

  • Contributes basicity (potential for protonation)

  • Provides nucleophilicity

  • Can form hydrogen bonds as an acceptor

  • Introduces asymmetry in the alkyl substituents

Comparative Analysis with Similar Compounds

CompoundStructural DifferencesExpected Impact on Activity
(5-Bromothiophen-2-yl)methylamineSecondary vs. tertiary amineIncreased H-bond donation, different basicity
(5-Bromothiophen-2-yl)methylamineBulkier t-butyl vs. ethyl+methylEnhanced steric hindrance, altered receptor fit
(5-Chlorothiophen-2-yl)methylmethylamineChlorine vs. bromineDifferent size, electronegativity, and bond strength
(4-Bromothiophen-2-yl)methylmethylamine4- vs. 5-position of bromineAltered electronic distribution and 3D structure

Future Research Directions

Synthesis and Characterization

Future research on (5-Bromothiophen-2-yl)methylmethylamine should focus on:

  • Developing efficient and scalable synthetic routes

  • Comprehensive characterization of physical and spectroscopic properties

  • Investigation of conformational preferences and crystal structure

  • Evaluation of stability under various conditions

Chemical Transformations

Exploration of the compound's chemical reactivity would benefit from:

  • Systematic study of cross-coupling reactions at the bromine position

  • Investigation of functionalization at other positions of the thiophene ring

  • Examination of the tertiary amine's reactivity in various transformations

  • Development of selective modification methods

Biological Evaluation

Potential biological studies could include:

  • Broad screening against various biological targets

  • Investigation of structure-activity relationships through analog synthesis

  • Evaluation of pharmacokinetic properties

  • Toxicity and safety assessments

  • Exploration of specific therapeutic applications

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